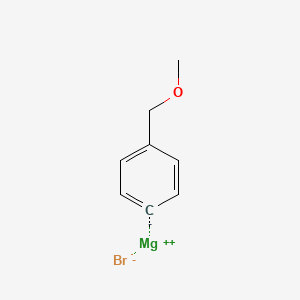

Magnesium;methoxymethylbenzene;bromide

Description

Historical Development and Contemporary Significance of Grignard Reagents in Organic Synthesis

The discovery of organomagnesium halides by French chemist François Auguste Victor Grignard in 1900 marked a revolutionary moment in organic chemistry. chemicalbook.comsigmaaldrich.com His work, which earned him the Nobel Prize in Chemistry in 1912, provided a relatively simple and effective method for forming carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. chemicalbook.comchemicalbook.com Prior to Grignard's discovery, the formation of such bonds was a significant challenge for chemists.

The preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemicalbook.comyoutube.com These reagents are highly reactive and act as potent nucleophiles and strong bases. sigmaaldrich.comchemicalbook.com

The contemporary significance of Grignard reagents remains undiminished. They are indispensable tools in both academic research and industrial processes. chemicalbook.comsigmaaldrich.com Their versatility is demonstrated in their wide-ranging applications, including the synthesis of alcohols, carboxylic acids, ketones, and other functional groups. youtube.com Furthermore, Grignard reagents are crucial in the total synthesis of natural products and the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. sigmaaldrich.com The development of cross-coupling reactions, often catalyzed by transition metals, has further expanded the utility of Grignard reagents in modern organic synthesis. chemicalbook.com

Fundamental Principles of Organomagnesium Compounds: Structure and Reactivity Paradigms

Organomagnesium compounds are a class of organometallic compounds characterized by a direct bond between a carbon atom and a magnesium atom. sigmaaldrich.com The magnesium atom, being significantly less electronegative than carbon, imparts a high degree of ionic character to the C-Mg bond. chemicalbook.com This polarization results in a partial negative charge on the carbon atom, making it a powerful nucleophile and a strong base. chemicalbook.com

The structure of Grignard reagents in solution is more complex than the simple RMgX formula suggests. In ethereal solvents, an equilibrium known as the Schlenk equilibrium exists, involving the disproportionation of the Grignard reagent into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). chemicalbook.comnih.gov

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by factors such as the nature of the R group, the halogen, the solvent, and the concentration. The solvent molecules also play a crucial role by coordinating to the magnesium center, stabilizing the organomagnesium species.

The reactivity of Grignard reagents is dictated by the nucleophilic character of the carbon atom bonded to magnesium. They readily react with electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes, ketones, and esters, to form new carbon-carbon bonds. youtube.com Their basicity necessitates that reactions are carried out under anhydrous conditions, as Grignard reagents react readily with protic solvents like water and alcohols to form hydrocarbons. youtube.comnih.gov

Classification and General Characteristics of Arylmagnesium Halides within Organometallic Chemistry

Within the broad class of organometallic compounds, Grignard reagents are a prominent family. They can be further classified based on the nature of the organic group attached to the magnesium atom. Arylmagnesium halides, or aryl Grignard reagents, are a specific subclass where the magnesium atom is bonded to an aromatic ring. chemicalbook.com Phenylmagnesium bromide (C₆H₅MgBr) is a classic and widely used example of an aryl Grignard reagent.

Aryl Grignard reagents share the general characteristics of their alkyl counterparts, including high reactivity as nucleophiles and bases. They are typically prepared by reacting an aryl halide (e.g., bromobenzene) with magnesium metal in an appropriate ether solvent. The reactivity of the aryl halide follows the trend I > Br > Cl, with aryl fluorides being generally unreactive. chemicalbook.com

The presence of the aromatic ring can influence the reactivity of the Grignard reagent. The sp²-hybridized carbon atom of the aryl group is more electronegative than an sp³-hybridized carbon in an alkyl group, which can slightly temper the nucleophilicity of the aryl Grignard reagent compared to an alkyl Grignard reagent. However, they remain powerful synthetic tools for the formation of carbon-carbon bonds involving aromatic systems.

Specific Contextualization: Methoxymethylphenylmagnesium Bromide as a Functionalized Aryl Grignard Reagent

Methoxymethylphenylmagnesium bromide is an example of a functionalized aryl Grignard reagent. The "methoxymethylphenyl" portion of the name is ambiguous and could imply the presence of both a methoxy (B1213986) (-OCH₃) and a methyl (-CH₃) group on the phenyl ring. However, a more common and synthetically relevant class of compounds are the methoxyphenylmagnesium bromides , which possess a methoxy group on the aromatic ring. These exist as three constitutional isomers: ortho-, meta-, and para-methoxyphenylmagnesium bromide, depending on the relative positions of the methoxy group and the magnesium bromide moiety on the benzene (B151609) ring.

The presence of the methoxy group, an electron-donating substituent, can influence the formation and reactivity of the Grignard reagent. These functionalized Grignard reagents serve as valuable intermediates in organic synthesis, allowing for the introduction of a methoxy-substituted phenyl group into a target molecule.

Below is a table summarizing the properties of the isomers of methoxyphenylmagnesium bromide, which are commercially available as solutions in tetrahydrofuran (THF).

| Property | 2-Methoxyphenylmagnesium bromide | 4-Methoxyphenylmagnesium bromide |

| Synonym | o-Anisylmagnesium bromide | p-Anisylmagnesium bromide |

| CAS Number | 16750-63-3 | 13139-86-1 |

| Molecular Formula | CH₃OC₆H₄MgBr | CH₃OC₆H₄MgBr |

| Boiling Point | 65-67 °C | 65-67 °C |

| Density | 1.011 g/mL at 25 °C | 0.955 g/mL at 25 °C |

These reagents are utilized in a variety of synthetic applications. For instance, 4-methoxyphenylmagnesium bromide is used in Grignard reactions to introduce the 4-methoxyphenyl (B3050149) group and has been employed in the synthesis of tubulin polymerization inhibitors and in the total synthesis of natural products. sigmaaldrich.comsigmaaldrich.com The choice of isomer allows for precise control over the substitution pattern of the resulting aromatic product.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;methoxymethylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-9-7-8-5-3-2-4-6-8;;/h3-6H,7H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMMKIDBKAORLA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methoxymethylphenylmagnesium Bromide

Direct Formation through Reaction of (Bromomethoxymethyl)benzene with Magnesium Metal

The most conventional route to methoxymethylphenylmagnesium bromide involves the direct insertion of magnesium metal into the carbon-bromine bond of (bromomethoxymethyl)benzene. This reaction is typically carried out in an anhydrous ethereal solvent.

Mechanistic Considerations of Magnesium Insertion: Radical Pathways and Electron Transfer Phenomena

The formation of a Grignard reagent from an organic halide and magnesium metal is a complex heterogeneous reaction that is understood to proceed through radical intermediates and single electron transfer (SET) mechanisms. The process begins with the transfer of an electron from the magnesium surface to the antibonding orbital of the carbon-bromine bond of (bromomethoxymethyl)benzene. This electron transfer results in the formation of a radical anion, which then fragments to generate an aryl radical and a bromide anion.

This aryl radical can then react with the magnesium surface in a second electron transfer step to form the organomagnesium species. Concurrently, side reactions such as dimerization of the aryl radicals can occur, leading to the formation of biphenyl (B1667301) impurities. The exact nature of the species on the magnesium surface is complex and may involve various magnesium oxidation states and radical species.

Strategies for Activation of Magnesium Surface

The surface of commercially available magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the initiation of the Grignard reaction. Several strategies have been developed to activate the magnesium surface and facilitate the reaction:

Mechanical Activation: Physically breaking the magnesium turnings or powder can expose fresh, unoxidized metal surfaces. organic-chemistry.org This can be achieved by methods such as grinding or sonication.

Chemical Activation: A variety of chemical activators can be used to remove the oxide layer and initiate the reaction. Common activators include:

Iodine: A small crystal of iodine is often added to the reaction mixture. It is believed to react with the magnesium surface to form magnesium iodide, which helps to etch the oxide layer.

1,2-Dibromoethane: This compound reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, effectively cleaning the magnesium surface.

Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction.

Magnesium Transfer Reactions (Halogen-Magnesium Exchange) for Aryl Grignard Synthesis

An alternative to the direct insertion of magnesium is the halogen-magnesium exchange reaction. researchgate.net This method involves the reaction of an aryl halide with a pre-formed Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride. The equilibrium of this reaction favors the formation of the more stable aryl Grignard reagent. The use of "turbo-Grignard" reagents, such as isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), has been shown to greatly accelerate the rate of halogen-magnesium exchange, allowing the reaction to proceed under milder conditions and with a broader range of functionalized substrates. clockss.orgnih.govresearchgate.net

This method is particularly useful for the synthesis of functionalized Grignard reagents that may not be compatible with the conditions of direct magnesium insertion.

Reductive Transmetalation Approaches via Organozinc Precursors

Reductive transmetalation offers another pathway to Grignard reagents, particularly for substrates that are difficult to convert directly. This approach involves the initial formation of an organozinc compound, which is then reacted with magnesium metal. The more electropositive magnesium displaces the zinc, yielding the desired Grignard reagent and zinc metal.

While less common for the direct synthesis of simple aryl Grignards, this method can be advantageous for the preparation of highly functionalized or sterically hindered Grignard reagents. The initial organozinc precursor can often be prepared under milder conditions and with greater functional group tolerance than the corresponding Grignard reagent. The subsequent transmetalation to magnesium then provides the more reactive Grignard reagent for further synthetic transformations. rsc.orgthieme-connect.com

Regioselective Synthesis of Isomeric Methoxymethylphenylmagnesium Bromides (Ortho, Meta, Para)

The synthesis of specific isomers of methoxymethylphenylmagnesium bromide requires regioselective control.

Mechanistic Investigations of Methoxymethylphenylmagnesium Bromide Reactivity

Detailed Mechanistic Pathways of Nucleophilic Addition Reactions to Carbonyl Electrophiles

The addition of Grignard reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The pathway of this addition, particularly for aryl Grignard reagents like methoxymethylphenylmagnesium bromide, is not always straightforward and can be influenced by several factors.

Single Electron Transfer (SET) vs. Concerted Pathways in Carbonyl Additions

Two primary mechanistic pathways are often considered for the addition of Grignard reagents to carbonyl electrophiles: a concerted, two-electron polar mechanism and a stepwise single electron transfer (SET) mechanism. nih.gov

Concerted Pathway: In this pathway, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon in a single, concerted step. This is often depicted as proceeding through a cyclic, six-membered ring transition state where the magnesium atom coordinates to the carbonyl oxygen. libretexts.org This polar mechanism involves the simultaneous formation of the new carbon-carbon bond and the breaking of the carbon-oxygen π-bond. masterorganicchemistry.com For most Grignard reactions with aliphatic aldehydes and ketones, experimental and computational studies suggest that this concerted, two-electron pathway is dominant. nih.govresearchgate.net Radical clock experiments with these substrates have shown no evidence of the ring-opened products that would be indicative of radical intermediates formed via SET. nih.govresearchgate.netnih.gov

Single Electron Transfer (SET) Pathway: Alternatively, the reaction can initiate with the transfer of a single electron from the Grignard reagent to the carbonyl compound. This generates a radical anion of the carbonyl and a radical cation of the Grignard reagent, which then collapses to form the product. This pathway is more likely with substrates that have low-lying empty π orbitals, such as aromatic ketones (e.g., benzophenone), and with sterically hindered Grignard reagents. nih.govacs.org The formation of radical intermediates in these cases has been suggested by the observation of ring-opened products in certain radical clock experiments. nih.gov However, for the majority of Grignard additions to common carbonyl compounds, the SET pathway is considered unlikely to be a significant contributor to product formation. nih.gov

Table 1: Comparison of Concerted and SET Pathways

| Feature | Concerted (Polar) Pathway | Single Electron Transfer (SET) Pathway |

| Mechanism | Single, concerted step | Stepwise, involving radical intermediates |

| Transition State | Often a cyclic, six-membered ring | Involves formation of a radical ion pair |

| Electron Movement | Two-electron process | One-electron transfer |

| Favored by | Aliphatic aldehydes and ketones | Aromatic or conjugated ketones, sterically hindered reagents |

| Evidence | Lack of radical-derived byproducts | Observation of byproducts from radical intermediates (e.g., ring-opening in radical clocks) |

Role of Magnesium Coordination in Transition State Stabilization

The magnesium atom plays a crucial role beyond simply delivering the nucleophilic aryl group; it acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination is fundamental to the reaction mechanism and significantly influences the transition state.

This pre-coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. libretexts.org In the widely accepted concerted mechanism, this coordination helps to organize the transition state into a relatively rigid, six-membered ring structure. This geometric arrangement not only facilitates the nucleophilic attack but also stabilizes the developing negative charge on the oxygen atom as the C-C bond forms. acs.org

Computational studies have revealed that the solvent and the aggregation state of the Grignard reagent (see Schlenk Equilibrium, section 3.3) heavily influence the coordination environment of the magnesium. acs.org The solvent, typically an ether like THF, coordinates to the magnesium center, and the dynamics of this coordination are key to the reagent's reactivity. acs.org The formation of a pentacoordinated magnesium species, involving both the carbonyl substrate and solvent molecules, can facilitate the migration of the aryl group and lower the activation energy of the reaction. acs.org Therefore, the stabilization of the transition state is a complex interplay between the magnesium atom, the carbonyl oxygen, the transferring aryl group, and surrounding solvent molecules.

Mechanistic Aspects of Intermolecular and Intramolecular Coupling Reactions

Beyond additions to carbonyls, methoxymethylphenylmagnesium bromide can participate in various coupling reactions to form new carbon-carbon bonds, primarily through homocoupling and cross-coupling pathways.

Oxidative Homocoupling Mechanisms: Involvement of Radical Anions and Influence of Bromide Anions

Oxidative homocoupling is the reaction of two molecules of the Grignard reagent to form a symmetrical biaryl product. These reactions are often mediated by an oxidant. nih.govacs.org

Mechanistic studies, for instance on TEMPO-mediated homocoupling, provide significant insights. Experimental and computational data suggest that this reaction does not proceed via free aryl radicals. Instead, evidence points to the involvement of biaryl radical anions as key intermediates. rsc.orgresearchgate.net The mechanism is thought to involve an intramolecular electron transfer within a dimeric magnesium complex. rsc.org

The presence and nature of the halide anion can be surprisingly critical. Studies have shown that under bromide-free conditions (using a diarylmagnesium species, Ph₂Mg), the homocoupling reaction in the presence of TEMPO does not proceed. However, upon the addition of magnesium bromide (MgBr₂), the carbon-carbon bond formation occurs smoothly. rsc.orgresearchgate.net This highlights the essential role of bromide anions in the oxidative homocoupling process, likely by facilitating the formation of a reactive dimeric complex that is necessary for the subsequent electron transfer and coupling steps. rsc.org

Cross-Coupling Reaction Mechanisms with Organic Halides

The cross-coupling of Grignard reagents with organic halides, a reaction often catalyzed by transition metals like iron, nickel, or palladium, is a powerful method for constructing unsymmetrical biaryls. nih.govacs.org The mechanism of these reactions can be complex, often involving a competition between the desired cross-coupling and undesired homocoupling. nih.govacs.org

The catalytic cycle for many of these reactions involves several key steps:

Oxidative Addition : A low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) undergoes oxidative addition with the organic halide (Ar'-X) to form a higher oxidation state metal complex (e.g., Ar'-Pd(II)-X). libretexts.org

Transmetalation : The Grignard reagent (Ar-MgBr) then transfers its organic group to the metal center, displacing the halide and forming a diorganometal complex (Ar-Pd(II)-Ar'). The magnesium halide (MgBrX) is formed as a byproduct. libretexts.org

Reductive Elimination : The two organic groups on the metal center couple and are eliminated, forming the cross-coupled product (Ar-Ar') and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. libretexts.org

In some systems, particularly with iron catalysts, single electron transfer (SET) steps and the formation of radical intermediates can play a significant role. nih.govdtu.dk The reaction can proceed via a radical chain mechanism (Sᵣₙ1 pathway), where an initial single-electron reduction of the aryl halide leads to a radical anion that fragments to an aryl radical. lookchem.com This aryl radical can then react with the Grignard reagent. The specific pathway is highly dependent on the catalyst, the nature of the aryl halide, and the reaction conditions. dtu.dklookchem.comresearchgate.net

Stereochemical Course of Reactions: Retention, Inversion, and Racemization Pathways

Detailed mechanistic studies on the stereochemical outcomes of reactions involving methoxymethylphenylmagnesium bromide, specifically p-methoxyphenylmagnesium bromide, are limited in publicly accessible literature. However, foundational research into its reaction with certain chiral electrophiles, such as substituted allylic chlorides, provides insight into the factors governing the stereochemical course of the reaction. The pathways of retention, inversion, and racemization are highly dependent on the substrate, solvent, and the nature of the reaction intermediate.

A key study in this area investigated the coupling reaction of p-methoxyphenylmagnesium bromide with substituted allylic chlorides. The findings from this research indicate that the reaction proceeds through the formation of an intimate ion-pair intermediate. The stereoselectivity of the products formed is significantly influenced by the solvent used, which points to a competitive and nuanced interplay between different mechanistic pathways.

The reaction of a Grignard reagent with an allylic halide can proceed through two main concerted pathways: a direct SN2 substitution at the α-carbon, or an SN2' substitution at the γ-carbon.

SN2 Pathway: A direct nucleophilic attack at the carbon bearing the leaving group typically proceeds with inversion of configuration at that center. This is the classic Walden inversion.

SN2' Pathway: The nucleophile attacks the double bond at the γ-position, leading to a rearrangement of the double bond and expulsion of the leaving group. The stereochemical outcome of this pathway can be either syn (attack on the same face as the leaving group) or anti (attack on the opposite face), leading to products with specific stereochemistry relative to the starting material.

In the case of p-methoxyphenylmagnesium bromide reacting with allylic chlorides, the formation of an "intimate ion-pair intermediate" suggests that the reaction may not be a simple, one-step concerted process. Instead, the chloride ion first departs to form a carbocation that is closely associated with the Grignard reagent's counterion. The subsequent attack by the p-methoxyphenyl group can then occur, and the stereochemical outcome will depend on the lifetime and geometry of this intermediate, as well as the coordinating ability of the solvent.

A long-lived, solvent-separated ion pair would allow for attack from either face of the carbocation, leading to racemization . Conversely, in a less polar solvent, the "intimate" nature of the ion pair might mean the Grignard reagent remains associated with one face of the developing carbocation, leading to a degree of retention or inversion , depending on the precise geometry of the intermediate. The solvent's ability to stabilize the ion pair plays a critical role in determining which pathway dominates.

| Mechanistic Pathway | Proposed Intermediate | Expected Stereochemical Outcome | Factors Favoring Pathway |

| SN2 | Concerted, single transition state | Inversion of configuration | Sterically unhindered substrate, polar aprotic solvent |

| SN2' | Concerted, single transition state | syn or anti addition | Substrate geometry favoring γ-attack |

| Ion-Pair Mechanism | Intimate ion-pair | Partial retention or inversion | Non-polar, coordinating solvents |

| Ion-Pair Mechanism | Solvent-separated ion-pair | Racemization | Polar, ionizing solvents |

Further detailed research, including kinetic studies and stereochemical analysis of products under a variety of conditions, would be necessary to fully elucidate the specific stereochemical course of reactions for methoxymethylphenylmagnesium bromide and to quantify the extent of each pathway.

Reactivity and Synthetic Transformations of Methoxymethylphenylmagnesium Bromide

Carbon-Carbon Bond Forming Reactions via Nucleophilic Addition

The primary utility of methoxymethylphenylmagnesium bromide in synthetic chemistry lies in its ability to participate in nucleophilic addition reactions with a wide array of electrophilic functional groups. These reactions are fundamental for the construction of new carbon-carbon bonds.

The reaction of methoxymethylphenylmagnesium bromide with aldehydes and ketones is a classic and reliable method for the synthesis of secondary and tertiary alcohols, respectively. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition breaks the carbon-oxygen pi bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.

The general mechanism for this transformation is as follows:

Nucleophilic Attack: The methoxymethylphenyl group adds to the carbonyl carbon.

Intermediate Formation: A magnesium alkoxide salt is formed.

Protonation: Aqueous acid is added to protonate the alkoxide, yielding the alcohol.

Aldehydes, being generally more reactive and less sterically hindered than ketones, react readily with methoxymethylphenylmagnesium bromide to produce secondary alcohols. For instance, the reaction with formaldehyde would yield a primary alcohol, (methoxymethyl)benzyl alcohol. With other aldehydes, various secondary alcohols containing the methoxymethylphenyl group can be synthesized.

Ketones react in a similar fashion to afford tertiary alcohols. The two existing organic substituents on the ketone, along with the newly added methoxymethylphenyl group, constitute the three R-groups attached to the hydroxyl-bearing carbon of the tertiary alcohol.

The table below summarizes representative examples of this reaction, though specific yields can vary based on the substrate and reaction conditions.

| Carbonyl Substrate | Grignard Reagent Position | Product Type | General Product Structure |

| Formaldehyde | Ortho/Meta/Para | Primary Alcohol | (o/m/p-methoxymethylphenyl)methanol |

| Aldehyde (RCHO) | Ortho/Meta/Para | Secondary Alcohol | 1-(o/m/p-methoxymethylphenyl)-1-alkanol |

| Ketone (R₂CO) | Ortho/Meta/Para | Tertiary Alcohol | 2-(o/m/p-methoxymethylphenyl)-2-alkanol |

Note: R represents an alkyl or aryl group.

The reaction of methoxymethylphenylmagnesium bromide with esters and acid halides provides a pathway to either ketones or tertiary alcohols, depending on the reaction conditions and the stoichiometry of the Grignard reagent.

When one equivalent of methoxymethylphenylmagnesium bromide reacts with an acid halide, such as an acyl chloride, the initial nucleophilic acyl substitution results in the formation of a ketone. The mechanism involves the addition of the Grignard reagent to the carbonyl carbon, followed by the elimination of the halide leaving group to regenerate the carbonyl group of the ketone. To prevent a second addition to the newly formed, and more reactive, ketone, this reaction is often carried out at low temperatures and with less reactive Grignard reagents or by using a less reactive organometallic reagent like a Gilman reagent (a lithium diorganocuprate) which can be prepared from the Grignard reagent.

With esters, the reaction typically proceeds to form a tertiary alcohol. The initial nucleophilic acyl substitution produces a ketone intermediate. However, ketones are more reactive towards Grignard reagents than esters. Therefore, a second equivalent of the methoxymethylphenylmagnesium bromide rapidly adds to the ketone intermediate, leading to a tertiary alcohol after acidic workup. In this final product, two of the groups attached to the carbinol carbon are identical and originate from the Grignard reagent.

Reaction Pathways:

Acid Halide (1 equiv.) → Ketone: MeO(CH₂)nC₆H₄MgBr + RCOCl → MeO(CH₂)nC₆H₄COR + MgBrCl

Ester (2 equiv.) → Tertiary Alcohol: 2 MeO(CH₂)nC₆H₄MgBr + RCOOR' → (MeO(CH₂)nC₆H₄)₂CR(OH) + R'OH + MgBr₂

| Reactant | Stoichiometry of Grignard | Primary Product |

| Acid Halide (RCOCl) | 1 equivalent | Ketone |

| Ester (RCOOR') | 2 equivalents | Tertiary Alcohol |

Methoxymethylphenylmagnesium bromide can react with carbon dioxide in a carboxylation reaction to form the corresponding methoxybenzoic acid. This reaction is a valuable method for the synthesis of carboxylic acids. The process typically involves bubbling gaseous CO₂ or adding solid carbon dioxide (dry ice) to an ethereal solution of the Grignard reagent.

The mechanism is analogous to the reaction with other carbonyl compounds. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of a C=O bond in carbon dioxide. This addition forms a magnesium carboxylate salt. Subsequent acidification of this salt with a dilute mineral acid protonates the carboxylate to yield the carboxylic acid. This method allows for the introduction of a carboxyl group onto the aromatic ring.

For example, the carboxylation of p-methoxymethylphenylmagnesium bromide would yield 4-(methoxymethyl)benzoic acid.

General Reaction: MeO(CH₂)nC₆H₄MgBr + CO₂ → MeO(CH₂)nC₆H₄COOMgBr MeO(CH₂)nC₆H₄COOMgBr + H₃O⁺ → MeO(CH₂)nC₆H₄COOH + Mg(OH)Br

The reaction of methoxymethylphenylmagnesium bromide with nitriles provides another synthetic route to ketones. The nucleophilic Grignard reagent adds across the carbon-nitrogen triple bond of the nitrile. This addition forms an intermediate imine salt (a magnesium salt of a ketimine). This intermediate is stable to further addition of the Grignard reagent under the reaction conditions.

During the workup with aqueous acid, the imine is hydrolyzed to a ketone. This two-step, one-pot procedure is an effective method for preparing ketones where one of the alpha-substituents is the methoxymethylphenyl group.

Reaction Steps:

Addition to Nitrile: MeO(CH₂)nC₆H₄MgBr + R-C≡N → (MeO(CH₂)nC₆H₄)(R)C=NMgBr

Hydrolysis: (MeO(CH₂)nC₆H₄)(R)C=NMgBr + H₃O⁺ → MeO(CH₂)nC₆H₄COR + NH₃ + Mg²⁺ + Br⁻

This method is particularly useful as it avoids the double addition that can be problematic when using more reactive carbonyl compounds like esters or acid halides.

Methoxymethylphenylmagnesium bromide can also act as a nucleophile to open epoxide rings. This reaction is a valuable method for forming carbon-carbon bonds while simultaneously introducing a hydroxyl group. The reaction proceeds via an Sₙ2-type mechanism.

The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. In the case of an unsymmetrical epoxide, the attack generally occurs at the less sterically hindered carbon atom. This ring-opening results in the formation of a magnesium alkoxide, which upon acidic workup, yields a β-alcohol (an alcohol where the hydroxyl group is two carbons away from the newly introduced methoxymethylphenyl group).

A key feature of this reaction is its stereospecificity. The nucleophilic attack occurs from the backside of the carbon-oxygen bond, resulting in an inversion of stereochemistry at the carbon atom that is attacked. This stereochemical control is a powerful tool in asymmetric synthesis.

| Epoxide Substrate | Site of Attack | Product Type |

| Ethylene (B1197577) Oxide | Either Carbon | Primary Alcohol |

| Propylene Oxide | Less Substituted Carbon | Secondary Alcohol |

| Styrene Oxide | Less Substituted Carbon | Secondary Alcohol |

Transmetalation Reactions with Other Metal and Metalloid Electrophiles

Beyond carbon-carbon bond formation, methoxymethylphenylmagnesium bromide can undergo transmetalation reactions. In these processes, the methoxymethylphenyl group is transferred from magnesium to another metal or metalloid. This is typically achieved by reacting the Grignard reagent with a halide salt of the desired element.

Transmetalation reactions are synthetically important because they allow for the preparation of a wide variety of organometallic and organometalloid compounds that may not be easily accessible by other means. The reactivity of the resulting organometallic compound is often different from that of the parent Grignard reagent, providing access to new synthetic transformations.

For example, reaction with silicon tetrachloride (SiCl₄) would yield organosilicon compounds. Similarly, reactions with salts of phosphorus, boron, tin, and other metals can be used to synthesize the corresponding organometallic derivatives. The driving force for these reactions is often the formation of a more stable magnesium halide salt.

General Transmetalation Reaction: n MeO(CH₂)nC₆H₄MgBr + MCln → (MeO(CH₂)nC₆H₄)nM + n MgBrCl

(Where M is a metal or metalloid)

This allows for the synthesis of organoboranes, organosilanes, organophosphines, and other valuable reagents for applications in catalysis, materials science, and further organic synthesis.

Participation in Coupling Reactions

Cross-coupling reactions are powerful tools for the construction of biaryl frameworks and other complex organic molecules. Methoxymethylphenylmagnesium bromide isomers (ortho-, meta-, and para-) are effective coupling partners in various metal-catalyzed processes, offering a route to substituted biaryls with a methoxymethyl functional group that can be further modified.

Applications in Direct Biaryl Coupling

Direct biaryl coupling, often referred to as homo-coupling, can occur as a side reaction or, under specific conditions, as the primary transformation of Grignard reagents. In the case of methoxyphenylmagnesium bromides, the electronic nature of the methoxy (B1213986) group can influence the outcome of the reaction. For instance, in an iron(III)-catalyzed coupling reaction, 4-propoxyphenylmagnesium bromide was observed to yield exclusively the homo-coupled product, 4,4′-dipropoxybiphenyl. This suggests that the electron-donating nature of the alkoxy group at the para position may facilitate the formation of ferrate complexes that preferentially undergo reductive elimination to produce the symmetrical biaryl.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, are highly efficient methods for the formation of carbon-carbon bonds between an organomagnesium reagent and an organic halide. Methoxyphenylmagnesium bromides have been successfully employed in such reactions. For example, the nickel-catalyzed cross-coupling of 2-methoxyphenylmagnesium bromide and 4-methoxyphenylmagnesium bromide with various fluoroazines and -diazines proceeds at room temperature using commercially available phosphine ligands asianpubs.org.

In iron-catalyzed systems, the choice of catalyst and reaction conditions is crucial to suppress homo-coupling and favor the desired cross-coupling product. The use of iron(III) fluoride in combination with N-heterocyclic carbene (NHC) ligands has been shown to be effective in the cross-coupling of aryl Grignard reagents with aryl chlorides, minimizing the formation of homocoupled byproducts.

| Methoxymethylphenylmagnesium Bromide Isomer | Aryl Halide (Ar-X) | Catalyst System | Expected Biaryl Product |

| ortho-Methoxymethylphenylmagnesium bromide | Aryl Halide | Pd or Ni catalyst | 2-(Methoxymethyl)biphenyl derivative |

| meta-Methoxymethylphenylmagnesium bromide | Aryl Halide | Pd or Ni catalyst | 3-(Methoxymethyl)biphenyl derivative |

| para-Methoxymethylphenylmagnesium bromide | Aryl Halide | Pd or Ni catalyst | 4-(Methoxymethyl)biphenyl derivative |

Other Transformations: Elaboration of the Aryl and Methoxymethyl Moieties

Beyond coupling reactions, the methoxymethylphenyl scaffold can undergo further chemical modifications at both the aromatic ring and the methoxymethyl group. These transformations allow for the introduction of additional functional groups and the construction of more complex molecular architectures.

The methoxy group of a methoxymethylbenzene derivative is an ortho-, para-directing activator for electrophilic aromatic substitution reactions msu.edulibretexts.org. This directing effect can be utilized to introduce various substituents onto the aromatic ring. For example, halogenation, nitration, sulfonation, and Friedel-Crafts reactions will preferentially occur at the positions ortho and para to the methoxymethyl group. The specific reaction conditions and the steric hindrance of the methoxymethyl group can influence the regioselectivity of these substitutions.

The methoxymethyl group itself can be chemically transformed. The ether linkage can be cleaved under various acidic conditions or by using specific reagents. For example, methoxymethyl (MOM) ethers, which are structurally related, can be cleaved using a range of Lewis and Brønsted acids wikipedia.org. Reagents such as boron trichloride are also known to cleave methoxymethyl ethers acs.org. This deprotection strategy can unmask a benzylic alcohol functionality, which can then participate in a wide array of subsequent reactions, including oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups.

Furthermore, the benzylic protons of the methoxymethyl group can exhibit enhanced acidity, allowing for deprotonation under suitable basic conditions. The resulting carbanion can then react with various electrophiles, providing a means to introduce substituents at the carbon atom adjacent to the aromatic ring.

The following table summarizes some of the potential transformations of the aryl and methoxymethyl moieties.

| Moiety | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Aryl Ring | Electrophilic Aromatic Substitution | Halogen/Lewis Acid, HNO₃/H₂SO₄, SO₃/H₂SO₄, RCOCl/AlCl₃ | Halogenation, Nitration, Sulfonation, Acylation at ortho/para positions |

| Methoxymethyl Group | Ether Cleavage | H₃O⁺, Lewis Acids (e.g., BCl₃) | Benzylic Alcohol (-CH₂OH) |

| Methoxymethyl Group | Oxidation (after cleavage) | Oxidizing agents (e.g., PCC, KMnO₄) | Benzaldehyde (-CHO) or Benzoic Acid (-COOH) |

| Methoxymethyl Group | Halogenation (after cleavage) | PBr₃, SOCl₂ | Benzyl Halide (-CH₂X) |

Applications in Complex Molecule Synthesis and Industrial Processes

Employment in Stereoselective Synthesis Strategies

The spatial arrangement of atoms within a molecule is critical to its function, particularly in a biological context. Stereoselective synthesis, the ability to preferentially form one stereoisomer over others, is therefore a cornerstone of modern synthetic chemistry. p-Methoxyphenylmagnesium bromide is a valuable tool in this endeavor, participating in various strategies to control the three-dimensional architecture of molecules.

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of Grignard additions, this often involves the reaction of p-methoxyphenylmagnesium bromide with a chiral carbonyl compound. The pre-existing stereocenter in the carbonyl compound influences the trajectory of the incoming Grignard reagent, leading to the preferential formation of one diastereomeric alcohol product.

The outcome of such reactions can often be predicted by established stereochemical models. For instance, in the addition to chiral aldehydes or ketones, the Felkin-Ahn model is frequently used to rationalize the observed diastereoselectivity. This model posits that the nucleophile will attack the carbonyl carbon from the least sterically hindered face, after considering the arrangement of the substituents on the adjacent chiral center. The largest group is oriented anti-periplanar to the incoming nucleophile to minimize steric interactions, leading to a predictable diastereomeric outcome.

While specific data tables for the diastereoselective addition of p-methoxyphenylmagnesium bromide are not always readily available in compiled formats, the principles of stereocontrol are well-established. The table below illustrates the expected major diastereomer based on the Felkin-Ahn model for a generic chiral aldehyde.

Table 1: Predicted Diastereoselectivity in the Addition of p-Methoxyphenylmagnesium Bromide to a Chiral Aldehyde

| Chiral Aldehyde Substrate | Grignard Reagent | Predicted Major Diastereomer | Governing Model |

|---|---|---|---|

| (R)-2-Phenylpropanal | p-Methoxyphenylmagnesium bromide | (1R,2R)-1-(4-methoxyphenyl)-2-phenylpropan-1-ol | Felkin-Ahn |

| (S)-2-Phenylpropanal | p-Methoxyphenylmagnesium bromide | (1S,2S)-1-(4-methoxyphenyl)-2-phenylpropan-1-ol | Felkin-Ahn |

Note: The diastereomeric ratio (d.r.) would be determined experimentally and is influenced by factors such as the steric bulk of the substituents and the reaction conditions.

Enantioselective synthesis focuses on the selective formation of one enantiomer—one of a pair of mirror-image stereoisomers. When reacting p-methoxyphenylmagnesium bromide with a prochiral carbonyl compound (one that can be converted to a chiral center), enantioselectivity can be induced through the use of chiral auxiliaries or chiral ligands.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical course of the Grignard addition, and are subsequently removed. Chiral ligands, on the other hand, coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment that biases the addition to one face of the carbonyl group.

A variety of chiral ligands have been developed for this purpose, including chiral amino alcohols and diamines. These ligands chelate to the magnesium center, and the steric and electronic properties of the ligand dictate the facial selectivity of the nucleophilic attack. The effectiveness of such a transformation is measured by the enantiomeric excess (ee), which quantifies the preference for one enantiomer over the other. The use of chiral amino alcohols, for example, has been shown to provide chiral propargylic alcohols in good yields and with high enantioselectivities in analogous reactions princeton.edu. While specific data for p-methoxyphenylmagnesium bromide is illustrative, the general principle is broadly applicable.

Table 2: Representative Enantioselectivity in the Addition of Grignard Reagents to Aldehydes Using Chiral Ligands

| Aldehyde | Grignard Reagent | Chiral Ligand | Enantiomeric Excess (ee) |

|---|---|---|---|

| Benzaldehyde | Propylmagnesium bromide | Chiral Amino Alcohol | Moderate to High |

| 3-Phenylpropanal | Propylmagnesium bromide | Chiral Amino Alcohol | Moderate |

Note: The enantiomeric excess is highly dependent on the specific ligand, substrate, and reaction conditions. The data presented is illustrative of the concept. mdpi.com

In substrates containing a heteroatom, such as an oxygen or nitrogen, at the α- or β-position relative to the carbonyl group, chelation can be a powerful tool for directing stereoselectivity. In the case of α-alkoxyketones, the magnesium atom of the Grignard reagent can coordinate to both the carbonyl oxygen and the α-alkoxy oxygen, forming a rigid five-membered chelate ring. This chelation locks the conformation of the substrate, and the nucleophilic p-methoxyphenyl group will then attack from the less sterically hindered face of this chelated intermediate. This is often referred to as the Cram-chelate model uwindsor.ca.

This chelation-controlled pathway often leads to a different diastereomer than would be predicted by the Felkin-Ahn model, which is typically followed in the absence of a chelating group. Therefore, by choosing the appropriate protecting group for the α-hydroxy group, one can selectively obtain either the "chelation-controlled" or the "non-chelation-controlled" product. Small, Lewis basic protecting groups favor chelation, while bulky, non-coordinating groups like silyl ethers favor the Felkin-Ahn pathway researchgate.netnih.gov.

Table 3: Chelation vs. Non-Chelation Control in the Addition of p-Methoxyphenylmagnesium Bromide to an α-Alkoxyketone

| Substrate | Grignard Reagent | Predicted Major Product Stereochemistry | Controlling Model |

|---|---|---|---|

| α-Benzyloxy Ketone | p-Methoxyphenylmagnesium bromide | syn | Cram-Chelate |

| α-Triisopropylsilyloxy Ketone | p-Methoxyphenylmagnesium bromide | anti | Felkin-Ahn |

Note: The actual diastereomeric ratio is dependent on the specific substrate and reaction conditions. nih.govnih.gov

Strategic Utilization in Total Synthesis of Natural Products and Bioactive Compounds

One notable example is the total synthesis of (-)-centrolobine , a diarylheptanoid with potential anti-Leishmania activity. In one synthetic approach, p-methoxyphenylmagnesium bromide is used to introduce one of the aryl groups through a nucleophilic addition to an electrophilic precursor researchgate.netsigmaaldrich.com. The methoxy (B1213986) group can serve as a handle for further functionalization or can be deprotected to the corresponding phenol at a later stage in the synthesis.

Another significant application is in the synthesis of Tamoxifen , a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer chemicalbook.comresearchgate.netresearchgate.netrsc.org. In a common synthetic route, p-methoxyphenylmagnesium bromide is reacted with α-ethyldesoxybenzoin to form a tertiary alcohol intermediate. Subsequent dehydration and functional group manipulation lead to the final Tamoxifen structure chemicalbook.com. This key C-C bond formation highlights the importance of this Grignard reagent in the industrial production of pharmaceuticals.

Development of Novel Synthetic Routes to Diverse Organic Scaffolds

The development of novel synthetic routes to access diverse organic scaffolds is crucial for drug discovery and materials science. p-Methoxyphenylmagnesium bromide plays a role in the construction of various heterocyclic and carbocyclic frameworks.

Benzofurans , for example, are a class of heterocyclic compounds found in many natural products and pharmaceuticals with a wide range of biological activities nih.govresearchgate.netresearchgate.net. Synthetic routes to substituted benzofurans often involve the construction of the core ring system through various cyclization strategies. In some of these strategies, p-methoxyphenylmagnesium bromide can be used to introduce a key substituent onto a precursor molecule, which then undergoes cyclization to form the benzofuran ring. The p-methoxyphenyl group can be a desirable feature in the final product or can be modified in subsequent steps.

The versatility of p-methoxyphenylmagnesium bromide allows for its use in a variety of reaction types beyond simple carbonyl additions, including cross-coupling reactions and conjugate additions, further expanding its utility in the synthesis of diverse molecular architectures mdpi.com.

Considerations for Large-Scale Synthesis and Industrial Implementation of Grignard Reagent-Mediated Processes

The transition of a chemical reaction from the laboratory to an industrial scale introduces a new set of challenges, including safety, cost, efficiency, and environmental impact. Grignard reactions, being highly exothermic and often using flammable solvents, require careful consideration for large-scale implementation researchgate.nethzdr.dedchas.orgresearchgate.netgoogle.com.

Safety Considerations: The formation of p-methoxyphenylmagnesium bromide is highly exothermic, with a measured reaction enthalpy of approximately -295 kJ/mol researchgate.net. The initiation of the reaction can be unpredictable, and a delayed initiation can lead to the accumulation of unreacted alkyl halide, posing a significant risk of a runaway reaction. To mitigate this, industrial processes often employ methods such as the addition of a small amount of pre-formed Grignard reagent to initiate the reaction smoothly google.com. Real-time monitoring of the reaction using techniques like in-situ FTIR spectroscopy or calorimetry is crucial for process control and safety researchgate.nethzdr.de. The use of higher boiling point ethers or co-solvents can also enhance safety by reducing the risk of solvent loss due to boiling.

Process Optimization and Efficiency: On an industrial scale, the efficiency of the Grignard reaction is paramount. This includes maximizing the yield of the desired product while minimizing the formation of byproducts, such as those from Wurtz coupling. Continuous flow reactors are increasingly being explored as a safer and more efficient alternative to traditional batch reactors for Grignard reagent formation researchgate.netchemrxiv.org. Continuous processing allows for better heat management, reduced reactor volume, and more consistent product quality.

Table 4: Key Parameters for Industrial Scale-Up of p-Methoxyphenylmagnesium Bromide Reactions

| Parameter | Consideration | Mitigation/Optimization Strategy |

|---|---|---|

| Exothermicity | High heat of reaction (-295 kJ/mol) can lead to runaway reactions. | Controlled addition of halide, efficient cooling, real-time monitoring, continuous flow reactors. |

| Initiation | Induction period can lead to accumulation of unreacted starting material. | Use of initiators (e.g., iodine, pre-formed Grignard), careful temperature control. |

| Solvent | Flammability and peroxide formation with common ethers (e.g., THF). | Use of higher boiling point solvents, solvent mixtures, or alternative solvent systems. |

| Byproduct Formation | Wurtz coupling can reduce yield and complicate purification. | Optimization of reaction conditions (temperature, addition rate), use of continuous flow reactors. |

| Work-up | Quenching of unreacted Grignard reagent can be hazardous. | Controlled quenching procedures, proper equipment design. |

Spectroscopic Characterization and Computational Investigations of Methoxymethylphenylmagnesium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the study of Grignard reagents, providing detailed information about the molecular structure, the electronic environment of nuclei, and dynamic processes occurring in solution.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR allows for the identification and differentiation of hydrogen atoms within the molecule. In 4-methoxyphenylmagnesium bromide, the protons on the aromatic ring and the methoxy (B1213986) group give rise to distinct signals. The formation of the C-Mg bond significantly shields the aromatic protons, causing an upfield shift compared to the precursor, 4-bromoanisole. The aromatic region typically displays an AA'BB' system for the para-substituted ring.

The chemical shifts are influenced by the solvent and the concentration of the Grignard reagent, which affects the position of the Schlenk equilibrium.

| Proton Assignment | Typical Chemical Shift (δ, ppm) in THF | Splitting Pattern |

|---|---|---|

| Aromatic H (ortho to -OCH₃) | ~6.7 - 6.9 | d (doublet) |

| Aromatic H (ortho to -MgBr) | ~7.3 - 7.5 | d (doublet) |

| Methoxy (-OCH₃) | ~3.7 - 3.8 | s (singlet) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR provides direct insight into the carbon framework of the molecule. The most notable feature in the ¹³C NMR spectrum of an aryl Grignard reagent is the signal for the carbon atom directly bonded to the magnesium atom (the ipso-carbon). This carbon is highly shielded and appears at a significantly downfield chemical shift, often in the range of 160-170 ppm, due to the polar nature of the C-Mg bond. The other aromatic carbons and the methoxy carbon also show characteristic shifts.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) in THF |

|---|---|

| C-MgBr (ipso-Carbon) | ~165 |

| C-OCH₃ | ~158 |

| Aromatic CH (ortho to -MgBr) | ~137 |

| Aromatic CH (ortho to -OCH₃) | ~112 |

| Methoxy (-OCH₃) | ~55 |

Magnesium-25 NMR (²⁵Mg NMR) for Direct Organomagnesium Species Characterization

Magnesium-25 NMR, despite the challenges posed by the low natural abundance and quadrupolar nature of the ²⁵Mg isotope, is a powerful tool for directly probing the magnesium environment in Grignard reagents. It allows for the differentiation of the various species present in solution as part of the Schlenk equilibrium (RMgX, R₂Mg, and MgX₂). chemguide.co.uk

The chemical shift of ²⁵Mg is highly sensitive to the coordination sphere of the magnesium atom, including the nature of the organic group (R), the halide (X), and the coordinating solvent molecules. For arylmagnesium bromides in THF, the RMgBr species typically exhibit broad signals in a characteristic chemical shift range that is distinct from that of the corresponding diarylmagnesium (R₂Mg) and magnesium bromide (MgBr₂) species. This allows for a quantitative assessment of the components of the Schlenk equilibrium under various conditions.

Dynamic NMR Studies of Solution-Phase Equilibria

Grignard reagents in solution are not static species but exist in a dynamic equilibrium known as the Schlenk equilibrium:

2 RMgX ⇌ R₂Mg + MgX₂

This equilibrium is influenced by factors such as the solvent, temperature, concentration, and the nature of the R group and halide. proquest.com Dynamic NMR spectroscopy, particularly variable-temperature ¹H NMR, is employed to study the kinetics and thermodynamics of this ligand exchange process. sigmaaldrich.com

At low temperatures, the exchange between the different magnesium species (RMgX, R₂Mg) can be slow on the NMR timescale, allowing for the observation of separate signals for each species. As the temperature is increased, the rate of exchange increases, leading to coalescence of these signals and eventually to a single, time-averaged signal at higher temperatures. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, kinetic parameters such as the activation energy for the exchange process can be determined. These studies are crucial for understanding the reactivity of Grignard reagents, as the different species in the equilibrium may exhibit different reactivities.

Infrared (IR) Spectroscopy for Functional Group and Metal-Ligand Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. For methoxyphenylmagnesium bromide, IR spectroscopy can confirm the presence of the aromatic ring and the ether linkage. A key, though often weak and difficult to assign, feature is the C-Mg stretching vibration, which provides direct evidence of the Grignard functionality.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aromatic C-O Stretch | 1275 - 1200 | Strong |

| C-Mg Stretch | 600 - 400 | Weak to Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

The direct analysis of Grignard reagents by conventional mass spectrometry techniques like Electron Ionization (EI) is challenging due to their high reactivity, thermal lability, and low volatility. In-source reactions and fragmentation can lead to complex and difficult-to-interpret spectra.

However, mass spectrometry is invaluable for analyzing the products of reactions involving Grignard reagents. For characterization purposes, the Grignard reagent is often derivatized or quenched (e.g., with H₂O to form the corresponding hydrocarbon, anisole (B1667542) in this case), and the resulting stable product is analyzed. The fragmentation pattern of anisole (C₇H₈O, Molar Mass: 108.14 g/mol ) under EI-MS would provide structural confirmation. The molecular ion peak would be observed at m/z = 108. Key fragmentation pathways would include the loss of a methyl radical and the loss of a formyl radical.

| m/z | Plausible Fragment Ion | Neutral Loss |

|---|---|---|

| 108 | [C₇H₈O]⁺˙ (Molecular Ion) | - |

| 93 | [C₆H₅O]⁺ | ∙CH₃ |

| 78 | [C₆H₆]⁺˙ | CH₂O |

| 65 | [C₅H₅]⁺ | CO from [C₆H₅O]⁺ |

| 51 | [C₄H₃]⁺ | C₂H₂ from [C₆H₅]⁺ |

X-ray Crystallography of Related Organomagnesium Complexes for Solid-State Structural Insights

Direct X-ray crystallographic data for methoxymethylphenylmagnesium bromide is not extensively reported in publicly accessible literature. However, significant insights into its probable solid-state structure can be extrapolated from the vast body of crystallographic studies on related organomagnesium complexes, particularly aryl and alkyl Grignard reagents.

Crystal structures of Grignard reagents reveal that their solid-state forms are often more complex than the simple RMgX formula suggests. acs.org The magnesium center typically exhibits a coordination number of four, resulting in a distorted tetrahedral geometry. diva-portal.orgnih.govwisc.edu These structures are generally discrete monomeric units where the magnesium atom is coordinated to the organic group (R), the halogen atom (X), and two molecules of an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.govwisc.eduwikipedia.org

For instance, the crystal structure of ethylmagnesium bromide dietherate shows a monomeric complex with the magnesium atom tetrahedrally coordinated to the ethyl group, a bromine atom, and the oxygen atoms of two diethyl ether molecules. wisc.edu Similarly, phenylmagnesium bromide in THF forms an adduct where the magnesium center is coordinated to the phenyl group, the bromine atom, and two THF molecules, resulting in a tetrahedral geometry. assignmentpoint.com

Binuclear or dimeric structures are also observed, especially with less sterically demanding organic groups or when crystallized from different solvents. acs.orgdiva-portal.org In these dimers, two magnesium centers are typically bridged by two halogen atoms, with the organic groups and solvent molecules occupying the terminal positions. diva-portal.org

Given these precedents, it is highly probable that a crystalline sample of methoxymethylphenylmagnesium bromide obtained from an ether-based solvent would exhibit a monomeric structure. The magnesium atom would be tetrahedrally coordinated to the methoxymethylphenyl group, the bromine atom, and two solvent molecules. The presence of the methoxy group on the phenyl ring is unlikely to cause significant deviation from this common structural motif, although it could influence crystal packing through weak intermolecular interactions.

Table 1: Typical Crystallographic Data for Monomeric Aryl Grignard Reagents

| Parameter | Typical Value for Phenylmagnesium Bromide (THF Adduct) | Expected Value for Methoxymethylphenylmagnesium Bromide |

|---|---|---|

| Coordination Geometry | Distorted Tetrahedral | Distorted Tetrahedral |

| Mg-C (Aryl) Bond Length (Å) | ~2.20 | ~2.20 |

| Mg-Br Bond Length (Å) | ~2.44 | ~2.45 |

| Mg-O (Solvent) Bond Length (Å) | ~2.01 - 2.06 | ~2.02 - 2.07 |

Computational Chemistry Methodologies

Computational chemistry provides powerful tools to investigate the properties and reactivity of Grignard reagents like methoxymethylphenylmagnesium bromide, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of Grignard reagents. nih.govnih.gov DFT calculations can predict various properties, including molecular geometries, bond energies, and the distribution of electron density within the molecule. worldscientific.com For methoxymethylphenylmagnesium bromide, DFT can be employed to understand the polarity of the carbon-magnesium bond, which is crucial for its nucleophilic character.

DFT studies on similar Grignard reagents have been instrumental in elucidating reaction mechanisms. rsc.orgacs.org Calculations can map out the potential energy surfaces for reactions, helping to identify the most likely pathways and the structures of transition states. nih.gov For example, DFT has been used to investigate the competition between polar (nucleophilic addition) and single-electron transfer (SET) mechanisms in Grignard reactions with carbonyl compounds. nih.govwikipedia.org The choice of mechanism is often dependent on factors like the substrate's reduction potential and steric hindrance, which can be modeled using DFT. nih.govresearchgate.net

Furthermore, DFT calculations, often combined with implicit or explicit solvent models, can provide insights into the influence of the solvent on the reagent's structure and reactivity. researchgate.net This is particularly important for Grignard reagents, as the coordinating solvent plays a critical role in stabilizing the magnesium center. researchgate.netnumberanalytics.com

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Effects

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules in solution over time. For Grignard reagents, ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine forces, are particularly powerful.

AIMD simulations have been crucial in studying the complex solution-phase behavior of Grignard reagents, most notably the Schlenk equilibrium. acs.orgresearchgate.net This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into its symmetrical counterparts (R₂Mg and MgX₂). acs.org MD simulations can model the dynamic exchange of ligands and solvent molecules, revealing the key role of solvent dynamics in driving this equilibrium. acs.orgresearchgate.net

For methoxymethylphenylmagnesium bromide in a solvent like THF, MD simulations could predict the relative populations of monomeric, dimeric, and Schlenk equilibrium species. acs.org These simulations can also provide a detailed picture of the solvation shell around the magnesium center, showing how solvent molecules coordinate and exchange. researchgate.net This dynamic view is essential for understanding reactivity, as the accessibility of the magnesium center and the organization of the solvent can significantly impact reaction rates and pathways. researchgate.netacs.org

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies, combining methods like DFT and MD, are essential for mapping the detailed reaction pathways and characterizing the transition states of Grignard reactions. rsc.org The reaction of a Grignard reagent with an electrophile, such as a carbonyl compound, proceeds through a short-lived, high-energy transition state. researchgate.net

Computational methods can locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy of the reaction. researchgate.netresearchgate.net Studies on model Grignard reactions have often identified a four-membered ring-like transition state, involving the magnesium atom, the carbonyl oxygen, the carbonyl carbon, and the nucleophilic carbon of the Grignard reagent. researchgate.net

For the reaction of methoxymethylphenylmagnesium bromide, theoretical studies could predict the structure of the transition state for its addition to various electrophiles. youtube.com These calculations can help rationalize stereoselectivity by comparing the energies of different transition state geometries leading to different stereoisomers. nih.gov Moreover, computational studies can elucidate the role of aggregated species (dimers) in the reaction mechanism, as some studies suggest these can be more reactive than monomers. researchgate.netacs.org By comparing the activation barriers for different potential pathways (e.g., monomeric vs. dimeric reagent, polar vs. radical mechanism), a comprehensive theoretical model of the reactivity of methoxymethylphenylmagnesium bromide can be constructed. rsc.orgresearchgate.net

Table 2: Computationally Derived Energetic Data for a Model Grignard Reaction (CH₃MgCl + H₂CO)

| Computational Method | Property | Typical Calculated Value (kcal/mol) |

|---|---|---|

| DFT (B3LYP) | Activation Energy (ΔE‡) - Monomeric Path | ~8.7 |

| DFT (B3LYP) | Activation Energy (ΔE‡) - Dimeric Path | ~6.5 |

| AIMD | Free Energy of Activation (ΔA‡) | ~6.5 - 8.7 |

Note: The values in the table are illustrative and based on published data for the reaction of methylmagnesium chloride with formaldehyde. acs.org Actual values for methoxymethylphenylmagnesium bromide would require specific calculations.

Q & A

Q. What are the standard safety protocols for handling magnesium bromide in laboratory settings?

Magnesium bromide poses risks of acute toxicity (oral, skin), eye irritation, and respiratory irritation. Safety measures include:

- Using personal protective equipment (PPE): gloves, lab coat, and safety goggles .

- Ensuring proper ventilation to avoid dust inhalation and using fume hoods during synthesis .

- Immediate first aid for exposure: rinse eyes with water for ≥15 minutes, wash skin with soap/water, and seek medical attention .

Q. What is a common synthetic route for preparing methoxymethylbenzene derivatives?

A typical method involves nucleophilic substitution:

- Starting materials : 5-Bromo-2-hydroxybenzaldehyde and 4-bromobenzyl bromide.

- Reagents : Potassium carbonate (base), dimethylformamide (DMF) solvent.

- Conditions : Elevated temperature (60–80°C) for 6–12 hours .

- Mechanism : Base deprotonates the hydroxyl group, enabling bromide displacement.

Q. How can researchers verify the purity and structure of synthesized methoxymethylbenzene compounds?

Key analytical methods include:

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental and calculated m/z values (e.g., C₁₈H₁₇NO₃: 295.3 calculated vs. 295.0 observed) .

- Elemental Analysis : Validate %C, %H, and %N (e.g., C 73.20% calculated vs. 73.00% observed) .

- Crystallography : Use single-crystal X-ray diffraction for structural confirmation (e.g., CIF files and InChI keys) .

Advanced Research Questions

Q. How can contradictory yields in Grignard reactions involving magnesium bromide be resolved?

Discrepancies often arise from side reactions (e.g., hydrolysis or oxidation). Mitigation strategies:

- Solvent Purity : Use anhydrous ether/THF to prevent MgBr₂ hydrolysis .

- Temperature Control : Maintain reaction temperatures below 0°C for sensitive substrates .

- Byproduct Analysis : Employ GC-MS or NMR to identify competing pathways (e.g., Wurtz coupling) .

Q. What methodologies optimize catalytic efficiency of magnesium bromide in triglyceride analysis?

- Substrate Activation : Pre-treat triglycerides with Lewis acids (e.g., BF₃) to enhance MgBr₂’s binding affinity .

- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation rates .

- Computational Modeling : Density Functional Theory (DFT) predicts active sites and reaction barriers .

Q. How do steric and electronic effects influence substitution reactions in methoxymethylbenzene systems?

- Steric Effects : Bulky substituents (e.g., 3-methyl groups) reduce reaction rates by hindering nucleophile access .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) activate aryl bromides for faster substitution .

- Kinetic Isotope Effects (KIE) : Deuterium labeling distinguishes between SN1 and SN2 mechanisms .

Data Interpretation and Experimental Design

Q. What strategies improve reproducibility in multi-step syntheses involving magnesium bromide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.